N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a morpholino group (2-(morpholin-4-yl)-2-oxoethyl) and a 3-phenylpropanamide chain. The morpholino moiety enhances solubility and bioavailability due to its polar oxygen atom, while the phenylpropanamide contributes to lipophilicity and target binding .
Properties
IUPAC Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(7-6-13-4-2-1-3-5-13)18-16-19-20-17(26-16)25-12-15(23)21-8-10-24-11-9-21/h1-5H,6-12H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHTYKEDVDTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method involves the reaction of 2-(morpholin-4-yl)-2-oxoethyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with 3-phenylpropanoyl chloride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group (-S-)
The sulfanyl bridge connecting the thiadiazole and morpholin-2-oxoethyl groups enables nucleophilic substitution and oxidation reactions:
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions due to its electron-deficient heteroaromatic system:
Amide and Morpholine Reactivity
The amide and morpholine moieties contribute to hydrolysis and coordination chemistry:
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and morpholine fragments (TGA/DSC data inferred from).
-
Photolysis : UV irradiation (254 nm) induces C-S bond cleavage, forming thiyl radicals (EPR studies of similar thiadiazoles ).
Biological Interaction-Driven Reactions
In vitro studies suggest enzymatic modifications:
-
Cytochrome P450 Oxidation : Hepatic metabolism produces hydroxylated morpholine or phenylpropanoic acid derivatives .
-
Glutathione Conjugation : Sulfanyl group reacts with glutathione under redox stress, forming disulfide adducts (analogous to ).
Comparative Reactivity Table
Key functional groups ranked by reactivity (empirical observations):
| Group | Reactivity | Primary Reaction Partners |
|---|---|---|
| Sulfanyl (-S-) | High | Electrophiles, oxidizers |
| Thiadiazole ring | Moderate | Electrophiles, bases |
| Amide (-CONH-) | Low | Acids, bases |
| Morpholine | Low | Alkylating agents, metals |
Scientific Research Applications
The biological activities of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and its derivatives have been extensively studied. Preliminary research suggests that compounds with similar structures exhibit significant antimicrobial , anticancer , and antitubercular properties.
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives possess notable antimicrobial effects. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Rhizoctonia solani. In vitro assays indicated that certain compounds exhibited inhibition rates superior to commercial bactericides like thiodiazolecopper .
| Compound Name | Target Bacteria | Inhibition Rate |
|---|---|---|
| Example Compound A | X. oryzae pv. oryzicola | 30% |
| Example Compound B | R. solani | 56% |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Various studies have focused on its activity against different cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3). Some derivatives displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .
| Cancer Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Example Compound C | 3.3 |
| PC3 | Example Compound D | 34.71 |
Antitubercular Activity
Research has also highlighted the antitubercular properties of thiadiazole derivatives. For example, specific compounds demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than the standard drug isoniazid .
Case Study 1: Anticancer Evaluation
A series of novel 5-substituted 1,3,4-thiadiazoles were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the thiadiazole structure enhanced anticancer activity significantly compared to traditional agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study of multiple thiadiazole derivatives against bacterial strains, it was found that certain substitutions on the thiadiazole ring led to improved antimicrobial activity compared to established treatments .
Mechanism of Action
The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound's uniqueness lies in its morpholino and phenylpropanamide substituents. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but morpholino-containing analogs (e.g., ) typically exhibit melting points between 130–160°C. BB68466: No melting point data, but dihydroindole derivatives (e.g., ) often decompose at higher temperatures (>200°C). Compound 5j: Melts at 138–140°C, similar to chlorinated derivatives . Compound 3d (): Decomposes at 250°C due to nitro groups increasing thermal stability .
- Solubility: Morpholino derivatives (e.g., target compound) show improved aqueous solubility compared to tert-butyl (V011-6568) or dihydroindole (BB68466) analogs .
Biological Activity
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a thiadiazole core linked to a morpholine moiety through a sulfanyl group. The presence of these functional groups suggests diverse interactions with biological targets.
| Feature | Description |
|---|---|
| Molecular Weight | 437.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| LogP (XLogP3-AA) | 1.9 |
Synthesis
The synthesis of this compound can be achieved through several methods, including condensation reactions involving thiadiazole derivatives and morpholine-containing compounds. The unique structural features enhance its potential biological activity compared to simpler analogs.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown substantial antibacterial effects against various strains, including Staphylococcus spp. and E. coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anticancer Potential
In vitro studies have demonstrated the anticancer potential of related thiadiazole derivatives. For example, compounds derived from the same scaffold have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, one study reported an IC50 value of 2.48 μM for a related compound against A549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 39a | SSMC-7721 | 7.15 |
| 39b | A549 | 2.48 |
| 39c | MCF-7 | 3.92 |
The proposed mechanism of action for the anticancer activity includes inhibition of tubulin polymerization and interference with microtubule dynamics, which are critical for cell division. Molecular docking studies have indicated that these compounds may effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against common pathogens. This compound was included in this evaluation and demonstrated significant bactericidal effects comparable to standard antibiotics .
- Anticancer Activity : In another investigation focused on the anticancer properties of thiadiazole derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated promising antiproliferative effects with low IC50 values, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, and how can reaction conditions be systematically optimized?
- Methodological Answer: The synthesis of thiadiazole derivatives typically involves condensation reactions, such as using substituted carboxylic acids with thiosemicarbazides under acidic conditions (e.g., POCl₃) followed by pH-controlled precipitation . To optimize conditions, employ Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables (e.g., temperature, molar ratios, solvent systems). For example, a central composite design can identify interactions between parameters like reflux time (90–120°C) and stoichiometry, minimizing trial-and-error approaches .
Q. How can researchers confirm the structural integrity of this compound, particularly the morpholine and thiadiazole moieties?
- Methodological Answer: Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify connectivity:
- The morpholine ring’s carbonyl (C=O) signal appears near 165–170 ppm in ¹³C NMR.
- Thiadiazole protons resonate as singlets in ¹H NMR (δ 7.5–8.5 ppm).
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion). For 3D structural validation, computational tools like ball-and-stick modeling visualize bond angles and steric effects .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity screening via MTT assays on cancer cell lines, given the thiadiazole moiety’s prevalence in anticancer agents.
- Solubility and stability studies in PBS (pH 7.4) to guide formulation. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism and intermediate stability during synthesis?
- Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For example, identify transition states in the thiadiazole ring formation. Reaction path search algorithms (e.g., AFIR or GRRM) can predict intermediates, while molecular dynamics simulations assess solvent effects .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?
- Methodological Answer: Use multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., assay pH, cell line heterogeneity). If bioactivity varies, perform dose-response curve clustering to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?
- Methodological Answer:
- Isosteric replacement : Substitute the morpholine oxygen with a sulfone group to reduce oxidative metabolism.
- Prodrug design : Mask the propanamide group with ester linkages, hydrolyzable in vivo.
Validate changes using microsomal stability assays (human liver microsomes) and docking studies (e.g., AutoDock Vina) to ensure target binding .
Q. How can researchers leverage the morpholine moiety to improve solubility and blood-brain barrier (BBB) penetration?
- Methodological Answer:
- LogP optimization : Introduce polar substituents (e.g., -OH) on the morpholine ring while maintaining clogP < 3 via computational tools like MarvinSuite.
- PAMPA-BBB assay : Measure permeability using artificial membrane assays. Morpholine’s inherent solubility can be enhanced via salt formation (e.g., HCl salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
